Predicted Boiling Point Elevation vs. Unsubstituted Benzothiazole
The predicted boiling point of 6-tert-Butylbenzothiazole (278.5±9.0 °C at 760 mmHg) is approximately 50 °C higher than the experimental boiling point of the unsubstituted parent benzothiazole (227–228 °C) [1]. This substantial increase, driven by the molecular weight and polarizability contribution of the tert-butyl group, directly impacts purification and analytical method selection. The data are predicted values derived from ACD/Labs software and are cross-referenced across multiple vendor databases .
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 278.5±9.0 °C (predicted) |
| Comparator Or Baseline | Benzothiazole (unsubstituted): 227–228 °C (experimental) [1] |
| Quantified Difference | Δ ~50.5–51.5 °C (predicted vs. experimental) |
| Conditions | 760 mmHg; predicted via ACD/Labs algorithm |
Why This Matters
The ~50 °C boiling point gap dictates that GC-based purity analysis and preparative distillation require substantially different temperature programs or column selection, directly affecting procurement specifications for high-purity material.
- [1] Haynes, W. M., Ed. CRC Handbook of Chemistry and Physics, 97th ed.; CRC Press: Boca Raton, FL, 2016; p 3-46 (benzothiazole physical constants). View Source
